Benzenemethanamine, N-butyl-4-chloro-

Vue d'ensemble

Description

Benzenemethanamine, N-butyl-4-chloro- is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzenemethanamine, N-butyl-4-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-butyl-4-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Benzenemethanamine, N-butyl-4-chloro- (also known as N-[[4-chloro]phenyl]butan-1-amine) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

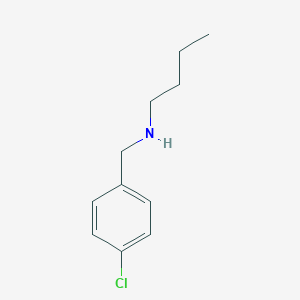

The compound has the molecular formula CHClN and a molecular weight of approximately 201.71 g/mol. Its structure features a butyl group attached to a benzylamine framework with a chlorine substituent on the aromatic ring, which contributes to its unique reactivity and biological interactions.

Benzenemethanamine, N-butyl-4-chloro- is believed to interact with various biological targets through several mechanisms:

- Receptor Binding : Preliminary studies suggest that this compound may bind to serotonin receptors, which could indicate its potential use in treating mood disorders such as depression and anxiety. The presence of the chloro group may enhance its binding affinity compared to non-substituted analogs.

- Electrophilic Substitution Reactions : The chlorine atom in the structure allows for electrophilic aromatic substitution reactions, which can lead to the formation of more complex derivatives that may exhibit enhanced biological activity.

Biological Activity

Research indicates that Benzenemethanamine, N-butyl-4-chloro- exhibits several biological activities:

- Neuropharmacological Effects : Compounds structurally similar to Benzenemethanamine have been studied for their effects on neurotransmitter systems. Evidence suggests that they may possess antidepressant properties, potentially influencing serotonin and dopamine pathways.

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of benzenemethanamine can inhibit the growth of various cancer cell lines. For instance, certain analogs showed significant cytotoxic effects against MDA-MB-231 breast cancer cells and HepG2 liver cancer cells, with IC values ranging from 2.43 to 14.65 μM .

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of Benzenemethanamine, N-butyl-4-chloro- can be achieved through various methods, including alkylation reactions involving butyl bromide and 4-chlorobenzylamine in the presence of a base. This compound serves as a valuable building block in organic synthesis and medicinal chemistry, particularly in developing new pharmaceuticals targeting neurological disorders and cancer therapies.

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7,13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXSMTDUGAXVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167255 | |

| Record name | Benzenemethanamine, N-butyl-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16183-32-7 | |

| Record name | Benzenemethanamine, N-butyl-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-butyl-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.